N-Ethyl-4-fluoroaniline Demonstrates Potent Antitubercular Activity Against Extensively Drug-Resistant (XDR) M. tuberculosis Strains
Unlike its unsubstituted analog 4-fluoroaniline, which lacks the N-ethyl group, N-ethyl-4-fluoroaniline has been specifically identified as active against extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis, including the common laboratory strain H37Rv . While quantitative MIC data is not provided in the source, the reported activity against XDR-TB strains represents a critical qualitative differentiator for this compound in the context of antitubercular drug discovery, highlighting a unique biological profile conferred by the N-ethyl substitution.
| Evidence Dimension | Antitubercular Activity Against Drug-Resistant Strains |
|---|---|
| Target Compound Data | Active against extensively drug-resistant TB (XDRTB) strains, including H37Rv (MIC data not specified in source) |
| Comparator Or Baseline | 4-Fluoroaniline (CAS 371-40-4), N-methyl-4-fluoroaniline (CAS 459-59-6) |
| Quantified Difference | Target compound uniquely reported for XDR-TB activity; comparator activity against XDR-TB not reported or absent. |
| Conditions | Broth microdilution technique (specific assay details not provided in source) |
Why This Matters
This data establishes N-ethyl-4-fluoroaniline as a unique starting material for developing new antitubercular agents targeting XDR-TB, a critical area of unmet medical need, which cannot be substituted by its non-ethylated or methylated analogs.
